

In-Depth Technical Guide to the Molecular Structure of 3,5-Dichloroaniline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biochemical interactions of **3,5-dichloroaniline**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis, and visualizes its metabolic pathways.

Molecular Structure and Properties

3,5-Dichloroaniline ($C_6H_5Cl_2N$) is an aromatic amine with a molecular weight of 162.02 g/mol . [1][2] The molecule consists of a benzene ring substituted with an amino group (-NH₂) and two chlorine atoms at the meta positions (3 and 5). This substitution pattern confers specific chemical and physical properties to the molecule. It typically appears as a white to off-white crystalline solid.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-dichloroaniline** is presented in Table **1**.



Property	Value	Reference
Molecular Formula	C ₆ H ₅ Cl ₂ N	[1]
Molecular Weight	162.02 g/mol	[1][2]
Melting Point	51-53 °C	[4]
Boiling Point	259-260 °C (at 741 mmHg)	[4]
Density	1.58 g/cm ³	[5]
Water Solubility	0.6 g/L (at 26 °C)	
Appearance	White to off-white crystalline solid	[1][3]

Crystallographic Data

The precise bond lengths and angles of **3,5-dichloroaniline** have been determined through X-ray crystallography. The data is available in the Crystallography Open Database (COD) under the identifiers 1542848 and 1542855. A summary of key bond lengths and angles is provided in Table 2.

Table 2: Selected Bond Lengths and Angles for 3,5-Dichloroaniline

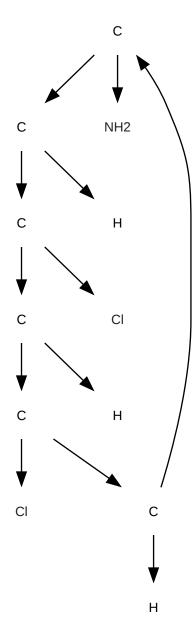
Bond/Angle	Value (Å or °)
C-Cl Bond Length	Data to be extracted from COD
C-N Bond Length	Data to be extracted from COD
C-C Bond Length (aromatic)	Data to be extracted from COD
C-C-C Bond Angle (aromatic)	Data to be extracted from COD
CI-C-C Bond Angle	Data to be extracted from COD
H-N-H Bond Angle	Data to be extracted from COD

(Note: Specific values to be populated upon successful extraction from the Crystallography Open Database.)



Molecular Structure of 3,5-Dichloroaniline

Molecular Structure of 3,5-Dichloroaniline



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Caption: Ball-and-stick model of the **3,5-dichloroaniline** molecule.

Spectroscopic Data



The molecular structure of **3,5-dichloroaniline** has been extensively characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **3,5-dichloroaniline** typically shows signals corresponding to the aromatic protons and the amine protons.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: NMR Spectroscopic Data for **3,5-Dichloroaniline**

Nucleus	Chemical Shift (ppm)	Multiplicity
¹ H (Aromatic)	[Insert specific values from literature]	[Insert specific values from literature]
¹ H (Amine)	[Insert specific values from literature]	[Insert specific values from literature]
¹³ C (C-NH ₂)	[Insert specific values from literature]	
¹³ C (C-Cl)	[Insert specific values from literature]	
¹³ C (C-H)	[Insert specific values from literature]	

Infrared (IR) Spectroscopy

The IR spectrum of **3,5-dichloroaniline** exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for 3,5-Dichloroaniline



Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch (amine)	[Insert specific values from literature]
C-N Stretch (aromatic amine)	[Insert specific values from literature]
C-Cl Stretch (aromatic halide)	[Insert specific values from literature]
C=C Stretch (aromatic ring)	[Insert specific values from literature]

Mass Spectrometry (MS)

Mass spectrometry of **3,5-dichloroaniline** shows a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data for 3,5-Dichloroaniline

m/z	Interpretation
161	[M] ⁺ (with ³⁵ CI)
163	[M+2] ⁺ (with one ³⁵ Cl and one ³⁷ Cl)
165	[M+4] ⁺ (with two ³⁷ Cl)
[Insert other significant fragment m/z values]	[Insert corresponding fragment interpretation]

Experimental Protocols for Synthesis

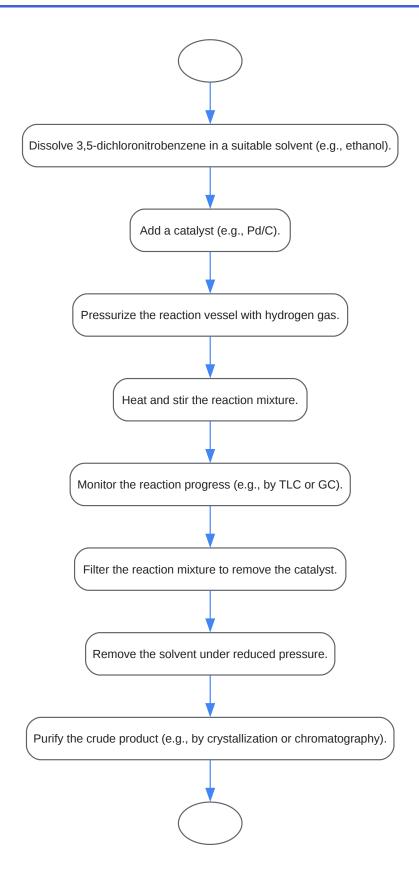
Several methods for the synthesis of **3,5-dichloroaniline** have been reported. The two primary routes are the hydrogenation of **3,5-dichloronitrobenzene** and a multi-step synthesis starting from **2,4-dichloroaniline**.

Synthesis via Hydrogenation of 3,5-Dichloronitrobenzene

This is a common and direct method for the preparation of **3,5-dichloroaniline**.

Experimental Workflow for Hydrogenation of 3,5-Dichloronitrobenzene





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Caption: Workflow for the synthesis of **3,5-dichloroaniline** via hydrogenation.



Detailed Protocol:

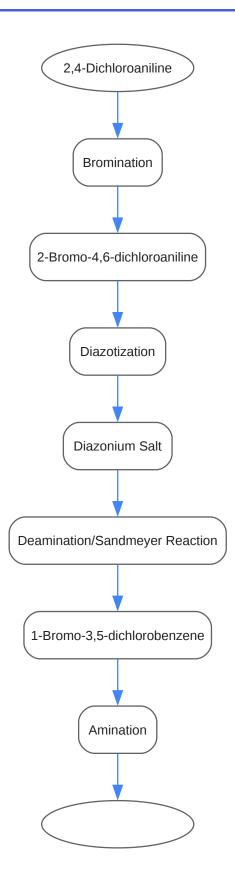
- Reaction Setup: In a high-pressure reactor, dissolve 3,5-dichloronitrobenzene (1 equivalent)
 in ethanol.
- Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
- Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
 Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
- Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and stir vigorously.
- Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude 3,5-dichloroaniline by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Multi-step Synthesis from 2,4-Dichloroaniline

This pathway involves a series of reactions to transform 2,4-dichloroaniline into the 3,5-dichloro isomer.

Logical Relationship in the Multi-step Synthesis





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Caption: Key transformations in the synthesis from 2,4-dichloroaniline.



Detailed Protocol:

- Bromination: Dissolve 2,4-dichloroaniline in a suitable solvent and treat it with a brominating agent (e.g., bromine in acetic acid) to introduce a bromine atom at the 2-position, yielding 2-bromo-4,6-dichloroaniline.
- Diazotization: The resulting 2-bromo-4,6-dichloroaniline is then subjected to diazotization
 using sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures
 (0-5 °C) to form the corresponding diazonium salt.
- Deamination/Sandmeyer Reaction: The diazonium salt is then treated with a reducing agent (e.g., hypophosphorous acid) or undergoes a Sandmeyer-type reaction to remove the amino group and replace it with a hydrogen atom, yielding 1-bromo-3,5-dichlorobenzene.
- Amination: Finally, the 1-bromo-3,5-dichlorobenzene is converted to 3,5-dichloroaniline
 through a nucleophilic aromatic substitution reaction with an ammonia source, often in the
 presence of a copper catalyst (e.g., Buchwald-Hartwig amination).

Biochemical Pathways and Toxicological Profile

3,5-Dichloroaniline is a known metabolite of certain fungicides, such as iprodione and vinclozolin, and its toxicological effects are of significant interest. The toxicity of **3,5-dichloroaniline** is largely attributed to its metabolic bioactivation into reactive intermediates.

Metabolic Activation

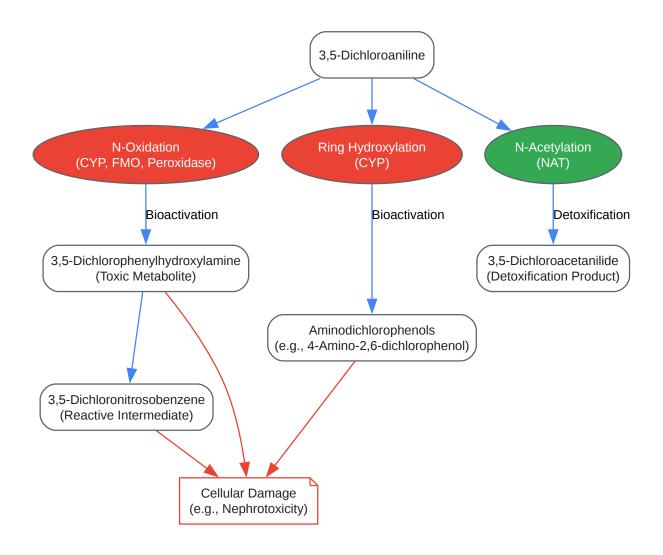
The metabolism of **3,5-dichloroaniline** primarily occurs in the liver and kidneys and involves several key enzyme families.[6][7]

- Cytochrome P450 (CYP) Enzymes: These enzymes play a crucial role in the initial oxidation of the aromatic ring and the amino group.[6][8]
- Flavin-containing Monooxygenases (FMOs): FMOs are involved in the N-oxidation of the primary amino group, a critical step in the formation of reactive metabolites.[6]
- Peroxidases: These enzymes can also contribute to the oxidative metabolism of 3,5dichloroaniline.[6]



 N-acetyltransferases (NATs): NATs catalyze the N-acetylation of the amino group, which is generally considered a detoxification pathway.

Proposed Metabolic Pathway of 3,5-Dichloroaniline



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